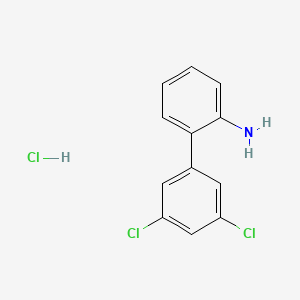

2-(3,5-Dichlorophenyl)aniline, HCl

Descripción general

Descripción

2-(3,5-Dichlorophenyl)aniline, HCl is a chemical compound with the molecular formula C12H10Cl3N. It is known for its applications in various fields of scientific research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)aniline, HCl typically involves the reaction of 3,5-dichloroaniline with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichlorophenyl)aniline, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted aniline derivatives .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in developing drugs that target specific biological pathways. Notably:

- Antimicrobial Agents : Research indicates that derivatives of 3,5-dichloroaniline exhibit antimicrobial properties, making them potential candidates for antibiotic development .

- Anticancer Drugs : Some studies suggest that modifications of this compound may contribute to anticancer therapies due to their ability to inhibit tumor growth .

Agricultural Applications

In agriculture, 2-(3,5-Dichlorophenyl)aniline hydrochloride is primarily used in the formulation of herbicides and pesticides. Its applications include:

- Herbicide Production : The compound is a precursor for dicamba, a widely used herbicide effective against broadleaf weeds. The synthesis involves converting 3,5-dichloroaniline into dicamba through several chemical reactions .

- Pesticides : It is also involved in producing various pesticides that protect crops from pests while minimizing environmental impact.

Dye Manufacturing

The compound plays a crucial role in the dye industry:

- Azo Dyes : 3,5-Dichloroaniline is used as an intermediate in synthesizing azo dyes, which are known for their vibrant colors and are widely applied in textiles .

- Pigments : It contributes to the production of pigments used in inks and coatings due to its stability and colorfastness.

Toxicology and Safety Considerations

While 2-(3,5-Dichlorophenyl)aniline hydrochloride has beneficial applications, it is important to note its toxicity. Exposure can lead to harmful effects on human health and the environment:

- Toxicity Studies : Research has shown that prolonged exposure can result in adverse health effects such as carcinogenicity and organ toxicity . Safety protocols must be implemented when handling this compound.

Data Summary Table

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial and anticancer agents | Potential for new drug development |

| Agriculture | Herbicides (e.g., dicamba) | Effective against broadleaf weeds |

| Dye Manufacturing | Azo dyes and pigments | Stable colorfastness |

| Toxicology | Health risks associated with exposure | Carcinogenic potential; requires safety measures |

Case Studies

-

Pharmaceutical Development :

- A study demonstrated the synthesis of novel antimicrobial agents derived from 3,5-dichloroaniline that showed significant activity against resistant bacterial strains.

-

Agricultural Impact :

- Research on dicamba revealed its effectiveness in controlling weed growth while presenting lower environmental risks compared to traditional herbicides.

-

Dye Industry Innovations :

- A case study highlighted the use of azo dyes derived from 3,5-dichloroaniline in textile applications, showing improved durability and color retention under various conditions.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorophenyl)aniline, HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-(3,5-Dichlorophenyl)aniline, HCl include:

- 2-(3,4-Dichlorophenyl)aniline

- 2-(2,5-Dichlorophenyl)aniline

- 2-(3,5-Dibromophenyl)aniline

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Actividad Biológica

2-(3,5-Dichlorophenyl)aniline, HCl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H10Cl2N

- CAS Number : 1355248-02-0

- Molecular Weight : 245.12 g/mol

The compound features a dichlorophenyl group attached to an aniline structure, which is known to influence its biological properties significantly.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Antimicrobial Activity : The compound has shown potential against gram-positive bacteria and mycobacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways related to cell cycle regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various anilides, including 2-(3,5-Dichlorophenyl)aniline. Results indicated significant antibacterial activity against Staphylococcus aureus and other clinical isolates. The compound demonstrated submicromolar activity comparable to traditional antibiotics like ampicillin . -

Cytotoxicity Assessment :

In vitro studies assessed the cytotoxic effects of 2-(3,5-Dichlorophenyl)aniline on primary mammalian cells. The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a potential therapeutic window for cancer treatment. -

Structure-Activity Relationship (SAR) :

Research on structurally similar compounds revealed that the introduction of halogen atoms (like chlorine) enhances antibacterial activity. This finding supports the hypothesis that 2-(3,5-Dichlorophenyl)aniline's dichloro substitution contributes to its biological efficacy .

Pharmacokinetics and ADMET Profile

Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for evaluating the therapeutic potential of 2-(3,5-Dichlorophenyl)aniline:

- Absorption : The compound is expected to have moderate lipophilicity due to its aromatic structure.

- Distribution : Studies suggest good tissue distribution owing to its small molecular size.

- Metabolism : Likely undergoes phase I metabolism via cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine after conjugation.

- Toxicity : Preliminary data indicate low toxicity in non-cancerous cell lines .

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N.ClH/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMOOTIOCHDIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-02-0 | |

| Record name | [1,1′-Biphenyl]-2-amine, 3′,5′-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.